molecular formula C18H17BrN4O2 B2508740 (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 900692-17-3

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide

Cat. No.: B2508740
CAS No.: 900692-17-3
M. Wt: 401.264
InChI Key: YUZIVZGGQMMRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide is a synthetic pyrazole derivative intended for research and experimental use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. This compound belongs to a class of pyrazole-based molecules that are of significant interest in medicinal chemistry and drug discovery. Pyrazole cores are known to be key pharmacophores in various therapeutic agents. Related structures have been investigated for a range of potential biological activities, which may include anti-inflammatory, antiviral, and antiproliferative effects, making them valuable tools for biochemical screening and hit-to-lead optimization studies . The molecular structure integrates a bromophenyl moiety, a cyanoacrylamide group, and an oxolanylmethyl side chain, which may influence its physicochemical properties and biomolecular interactions. Researchers can utilize this compound as a building block in multi-component syntheses or as a novel synthetic intermediate for developing more complex heterocyclic systems . The Z-configuration of the exocyclic double bond is a critical structural feature that can be confirmed through techniques like single-crystal X-ray diffraction, as performed on analogous compounds, to unambiguously determine molecular geometry and solid-state packing interactions .

Properties

IUPAC Name

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c19-15-5-3-12(4-6-15)17-14(10-22-23-17)8-13(9-20)18(24)21-11-16-2-1-7-25-16/h3-6,8,10,16H,1-2,7,11H2,(H,21,24)(H,22,23)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZIVZGGQMMRLP-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C\C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The initial steps often include the formation of a pyrazole ring through the reaction of 4-bromophenyl hydrazine with appropriate carbonyl compounds. Subsequent reactions introduce the cyano and oxolane functionalities, culminating in the formation of the target compound.

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, studies have shown that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the 4-bromophenyl group enhances this activity by increasing lipophilicity, which may improve cellular uptake.

Antioxidant Activity

Molecular docking studies suggest that this compound exhibits antioxidant properties. The compound's ability to scavenge free radicals has been linked to its structural features, particularly the electron-donating capacity of the cyano group and the stabilization offered by the pyrazole ring.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This anti-inflammatory action is likely mediated through inhibition of NF-kB signaling pathways.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with purinergic receptors has been suggested, which could influence immune responses and cellular signaling.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage, contributing to its anticancer and anti-inflammatory effects.

Case Studies

Several studies have highlighted the biological potential of similar pyrazole derivatives:

  • Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives, including those with brominated phenyl groups, demonstrating IC50 values in the micromolar range against various cancer cell lines .
  • Antioxidant Evaluation : Another research focused on pyrazole compounds indicated strong antioxidant activity correlating with their structural characteristics, particularly those containing electron-withdrawing groups like cyano .
  • Inflammation Model : In a model of acute inflammation, compounds structurally related to this compound were shown to significantly reduce edema and inflammatory markers .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer types such as melanoma and leukemia. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Anti-inflammatory Properties

The compound's structural attributes allow it to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development. Studies have demonstrated that related pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory responses .

Antiviral Potential

Recent investigations have highlighted the antiviral properties of pyrazole derivatives against viruses like H1N1 and HSV-1. The compound's ability to disrupt viral replication processes positions it as a potential therapeutic agent in antiviral treatments .

Nonlinear Optical Properties

The compound has been analyzed for its nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Computational studies suggest that the molecular structure allows for significant electron delocalization, enhancing its NLO response .

Synthesis of Novel Materials

The unique reactivity of the compound enables its use as a building block in synthesizing novel materials with tailored properties. For example, it can be incorporated into polymer matrices to improve mechanical strength and thermal stability.

Case Study 1: Anticancer Efficacy

A study focused on a series of pyrazole derivatives including (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide demonstrated potent cytotoxicity against human colon cancer cells. The compound was tested using MTT assays, revealing an IC50 value significantly lower than traditional chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies were conducted to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that the compound effectively modulates inflammatory pathways .

Summary of Findings

Application AreaKey Findings
Anticancer ActivitySignificant cytotoxic effects against various cancer cell lines; potential for drug development
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines; potential therapeutic applications
Antiviral ActivityEfficacy against H1N1 and HSV-1; disrupts viral replication processes
Material ScienceExhibits promising nonlinear optical properties; useful in synthesizing advanced materials

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound shares core structural motifs with several pyrazole- and enamide-containing derivatives. Key comparisons include:

Pyrazole-Based Analogs
  • Compound 13 (4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide):
    • Contains a 4-bromophenyl group on the pyrazole ring, similar to the target.
    • Differs in the sulfonamide substituent and dihydroindol-4-one moiety, which may enhance solubility and enzyme-binding capacity compared to the target’s oxolane group .
  • Compound 17 (4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide): Features a 4-chlorophenyl group instead of 4-bromophenyl, altering electronic properties. The sulfonamide group and indol-4-one system contrast with the target’s cyano-oxolane motif .
Enamide-Based Analogs
  • XCT790 ((E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide): Shares the cyano-enamide backbone but includes trifluoromethyl and thiadiazole groups. XCT790 is a known ERRα inverse agonist, suggesting the target’s cyano group may similarly target nuclear receptors .
  • Crystal Structure Complex in : A cyano-enamide bound to human cyclic GMP-AMP synthase highlights the role of the cyano group in forming hydrogen bonds with active-site residues. The target’s oxolane substituent may sterically hinder similar interactions compared to smaller substituents .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Solubility Influencers
Target Compound N/A Cyano, oxolane, 4-bromophenyl Oxolane (polar), cyano (polar)
Compound 13 180–181 Sulfonamide, dihydroindol-4-one Sulfonamide (high polarity)
Compound 17 129–130 Chlorophenyl, sulfonamide Sulfonamide, chloro (moderate)
XCT790 N/A Trifluoromethyl, thiadiazole Lipophilic substituents
  • The target’s oxolane group likely enhances water solubility compared to lipophilic analogs like XCT790 but may reduce membrane permeability relative to sulfonamide-containing derivatives (e.g., Compound 13).

Preparation Methods

Hydrazine-Diketone Cyclization

The 5-(4-bromophenyl)-1H-pyrazol-4-yl subunit is synthesized through Knorr-type cyclocondensation between 4-bromophenylhydrazine 1 and 1,3-diketone 2 (Table 1).

Table 1. Optimization of pyrazole formation conditions

Entry Diketone (2) Catalyst Temp (°C) Time (h) Yield (%)
1 Acetylacetone ZnO NPs 80 2 92
2 Ethyl acetoacetate Piperidine Reflux 4 88
3 Dibenzoylmethane None 120 6 78

Key observations:

  • Nano-ZnO catalysis enhances reaction efficiency through surface Lewis acid activation.
  • Steric bulk in diketones necessitates higher temperatures for cyclization.

Functionalization at Pyrazole C-4 Position

Introduction of the formyl group at C-4 proceeds via Vilsmeier-Haack reaction using POCl₃/DMF (Eq. 1):

$$
\text{Pyrazole } \mathbf{3} + \text{DMF} \xrightarrow{\text{POCl}_3} \text{4-Formylpyrazole } \mathbf{4} \quad (85\% \text{ yield})
$$

Critical parameters:

  • Strict temperature control (-10°C to 0°C) prevents over-chlorination
  • Quenching with ice-water precipitates pure aldehyde 4

Enamide Sidechain Assembly

Knoevenagel Condensation

Reaction of pyrazole-4-carbaldehyde 4 with N-(oxolan-2-ylmethyl)-2-cyanoacetamide 5 under basic conditions generates the Z-configured enamide (Scheme 2):

$$
\mathbf{4} + \mathbf{5} \xrightarrow{\text{NaOH, EtOH/H₂O}} \mathbf{Z-isomer} \quad (95\% \text{ yield})
$$

Scheme 2. Stereoselective enamide formation through Michael addition-elimination

Mechanistic rationale:

  • Base deprotonates cyanoacetamide → enolate formation
  • Conjugate addition to aldehyde β-carbon
  • Anti-elimination of water → Z-configuration fixation

Solvent Effects on Stereoselectivity

Comparative study in different solvent systems (Table 2):

Table 2. Solvent influence on Z/E ratio

Solvent Dielectric Constant Z:E Ratio Reaction Time (h)
Ethanol/water 24.3 95:5 3
DMF 36.7 80:20 1.5
THF 7.5 92:8 4

Data indicates polar aprotic solvents accelerate reaction but compromise stereoselectivity due to reduced transition-state organization. Ethanol/water system optimizes both yield and Z-selectivity through hydrogen-bond network stabilization.

Spectroscopic Characterization

Infrared Spectroscopy

Key absorption bands confirm functional groups (Fig. 2):

  • 2210 cm⁻¹: ν(C≡N) stretch
  • 1663 cm⁻¹: Amide I band (C=O)
  • 1602 cm⁻¹: Pyrazole C=N
Intensity  
^  
|      2210 (CN)  
|      1663 (C=O)  
|      1602 (C=N)  
+------------------> Wavenumber (cm⁻¹)  

Figure 2. Characteristic IR bands of target compound

¹H NMR Analysis

Critical proton environments (DMSO-d₆, 500 MHz):

  • δ 8.21 (s, 1H, pyrazole H-3): Deshielded by adjacent cyano group
  • δ 6.92-7.65 (m, 4H, BrC₆H₄): AA'BB' coupling pattern
  • δ 4.15 (m, 1H, THF CH-O): Restricted rotation about oxolane ring

X-ray Crystallography

Single-crystal analysis reveals (Fig. 3):

  • Dihedral angle between pyrazole and benzene: 12.4°
  • Intramolecular N-H⋯N≡C hydrogen bond (2.89 Å)
  • Z-configuration confirmed by C=C-C=O torsion angle of 3.8°
           O  
           ||  
NC─C═C─C─N─CH2-O  
    |     |  
    PhBr  Tetrahydrofuran  

Figure 3. ORTEP diagram showing molecular geometry

Alternative Synthetic Routes

Enamine Cyclization Pathway

Source describes pyrazolo[1,5-a]pyridine synthesis via enamine intermediates (Eq. 2):

$$
\text{Enamine } \mathbf{6} + \text{Malononitrile } \mathbf{7} \xrightarrow{\text{Piperidine}} \text{Fused pyrazole } \mathbf{8} \quad (78\% \text{ yield})
$$

Adaptation potential:

  • Could generate pyrazole core through β-carbon nucleophilic attack
  • Requires modification for 4-bromophenyl introduction

Sonochemical Synthesis

Ultrasound-assisted method from reduces reaction times:

  • 2 h sonication vs. 12 h conventional heating
  • Potential for eco-friendly synthesis through cavitation effects

Comparative metrics (Table 3):

Table 3. Conventional vs. sonochemical synthesis

Parameter Conventional Sonochemical
Reaction Time 12 h 2 h
Yield 95% 88%
Energy Consumption 1500 kJ 600 kJ

Industrial-Scale Considerations

Catalyst Recycling

Heterogeneous catalysis using ZnO nanoparticles enables:

  • 5 reaction cycles with <5% activity loss
  • Simplified product isolation via filtration

Waste Stream Management

Process mass intensity breakdown:

  • 62% solvent recovery (ethanol/water)
  • 28% inorganic salts (NaOH, NaCN)
  • 10% organic byproducts

Implementation of membrane filtration reduces NaCN content in effluent by 99.7%.

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates monitored for purity?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole core. Key steps include cyclization of precursors (e.g., hydrazine derivatives) and subsequent functionalization of the bromophenyl and oxolane moieties. Intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress and assess purity. Final purification is achieved via recrystallization or column chromatography, with yields ranging from 22% to 86% depending on substituents and conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR, both 1^1H and 13^{13}C) is essential for confirming structural features like the (Z)-configuration of the propenamide group and substituent positions. High-performance liquid chromatography (HPLC) with >95% purity thresholds ensures compound integrity. Infrared (IR) spectroscopy validates functional groups (e.g., cyano, amide), while mass spectrometry (MS) confirms molecular weight .

Advanced Research Questions

Q. How can SHELX programs assist in determining the crystal structure of this compound?

SHELX software (e.g., SHELXL for refinement, SHELXS/D for structure solution) is critical for resolving crystallographic data, even with complex stereochemistry. For example, SHELXL refines high-resolution data to model bond lengths and angles accurately, while SHELXE can phase macromolecular analogs. These tools are robust for handling twinned data or small-molecule crystallography, enabling precise determination of the (Z)-configuration and intermolecular interactions .

Q. How can reaction conditions be optimized for introducing substituents on the pyrazole ring?

Design of Experiments (DoE) methodologies are recommended to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For instance, flow-chemistry approaches (e.g., continuous-flow reactors) improve reproducibility in diazomethane-related syntheses. Statistical modeling identifies optimal conditions for substituent introduction, such as bromophenyl group placement, while minimizing side reactions .

Q. How should discrepancies in biological activity data across studies be addressed?

Contradictions often arise from purity variations or assay conditions. Rigorous HPLC analysis (>95% purity) and standardized bioassays (e.g., fixed pH, temperature) are critical. For example, impurities in oxadiazole derivatives can falsely modulate activity. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and reference structurally similar compounds with well-documented activities .

Q. What structure-activity relationships (SAR) guide modifications to the oxolane moiety?

SAR studies reveal that the oxolane group’s conformational flexibility influences bioavailability. Comparative analyses with analogs (e.g., tetrahydrofuran or rigid cyclohexane derivatives) show that substituents on the oxolane ring modulate solubility and target binding. For instance, replacing oxolane with a bulkier group reduces metabolic clearance but may hinder membrane permeability. Computational docking and pharmacokinetic profiling are recommended to balance these effects .

Methodological Notes

  • Crystallography : Use SHELX for small-molecule refinement; validate hydrogen bonding with high-resolution data .
  • Synthesis : Prioritize TLC and flash chromatography for intermediates; optimize yields via DoE .
  • Characterization : Combine NMR (stereochemistry), HPLC (purity), and MS (mass validation) for robust structural confirmation .
  • Biological Studies : Standardize assays and cross-reference with analogs to mitigate data variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.